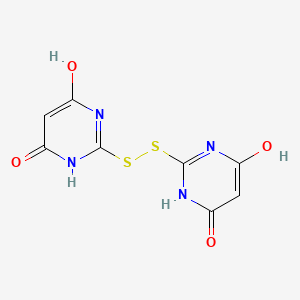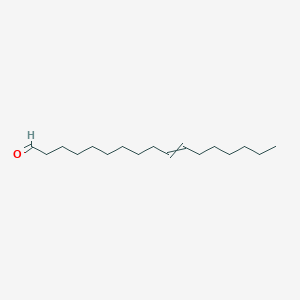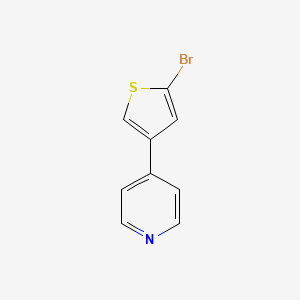![molecular formula C12H19O5P B12559880 Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate CAS No. 143056-54-6](/img/structure/B12559880.png)
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is an organic compound with the molecular formula C12H19O4P. It is a phosphonate ester that features a phenoxy group substituted with a hydroxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 4-(hydroxymethyl)phenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phosphonate ester under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phosphonate esters.
Aplicaciones Científicas De Investigación
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: It has been investigated for its potential antiviral and anticancer properties.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonomethanol: Similar structure but lacks the phenoxy group.
Diethyl (hydroxymethyl)phosphonate: Similar structure but lacks the phenoxy group.
Diethyl 4-methylbenzylphosphonate: Similar structure but has a methyl group instead of a hydroxymethyl group.
Uniqueness
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is unique due to the presence of both the phenoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a versatile compound in various applications.
Propiedades
Número CAS |
143056-54-6 |
|---|---|
Fórmula molecular |
C12H19O5P |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
[4-(diethoxyphosphorylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C12H19O5P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Clave InChI |
VPVPSSHZAIGVDS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COC1=CC=C(C=C1)CO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



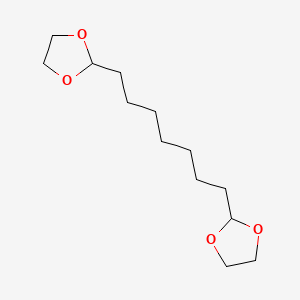
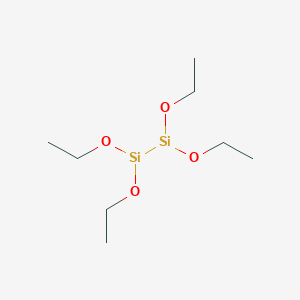
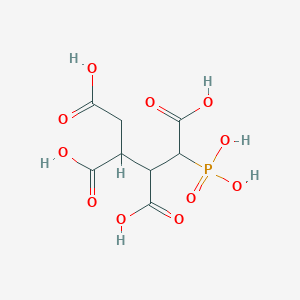
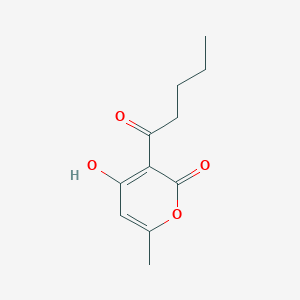



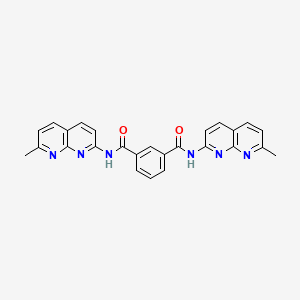
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
